5-(Quinolin-8-yl)furan-2-carbaldehyde
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Overview
Description
5-(Quinolin-8-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a heterocyclic compound that contains both a quinoline and a furan ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-yl)furan-2-carbaldehyde typically involves the condensation of 8-aminoquinoline with furan-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(Quinolin-8-yl)furan-2-carboxylic acid.
Reduction: 5-(Quinolin-8-yl)furan-2-methanol.
Substitution: 5-(Quinolin-8-yl)-2-bromofuran.
Scientific Research Applications
5-(Quinolin-8-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an antimicrobial agent, given the bioactivity of quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its quinoline and furan rings. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Quinolin-8-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-(Quinolin-8-yl)pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a furan ring.
5-(Quinolin-8-yl)benzofuran-2-carbaldehyde: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
5-(Quinolin-8-yl)furan-2-carbaldehyde is unique due to the combination of the quinoline and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
IUPAC Name |
5-quinolin-8-ylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAADBRBPGQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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